molecular formula C17H16N2O2 B12031832 2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Cat. No.: B12031832
M. Wt: 280.32 g/mol
InChI Key: WZQAITJWEDKNRA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo-benzoxazine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with an appropriate benzoxazine precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups attached to the benzoxazine core .

Scientific Research Applications

2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • 2,4,6-Tri-substituted-1,3,5-Triazines

Uniqueness

2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine stands out due to its unique structural features and the specific biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C17H16N2O2/c1-20-13-8-6-12(7-9-13)15-10-16-14-4-2-3-5-17(14)21-11-19(16)18-15/h2-9,16H,10-11H2,1H3

InChI Key

WZQAITJWEDKNRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3COC4=CC=CC=C4C3C2

Origin of Product

United States

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